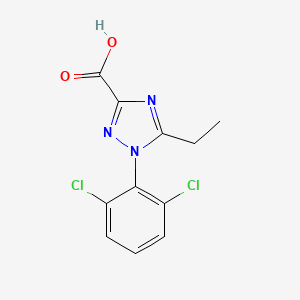

1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid

CAS No.: 1154206-26-4

Cat. No.: VC3352128

Molecular Formula: C11H9Cl2N3O2

Molecular Weight: 286.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1154206-26-4 |

|---|---|

| Molecular Formula | C11H9Cl2N3O2 |

| Molecular Weight | 286.11 g/mol |

| IUPAC Name | 1-(2,6-dichlorophenyl)-5-ethyl-1,2,4-triazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H9Cl2N3O2/c1-2-8-14-10(11(17)18)15-16(8)9-6(12)4-3-5-7(9)13/h3-5H,2H2,1H3,(H,17,18) |

| Standard InChI Key | LDWSTIABOAHMJC-UHFFFAOYSA-N |

| SMILES | CCC1=NC(=NN1C2=C(C=CC=C2Cl)Cl)C(=O)O |

| Canonical SMILES | CCC1=NC(=NN1C2=C(C=CC=C2Cl)Cl)C(=O)O |

Introduction

Chemical Structure and Properties

Structural Analysis

The 2,6-dichlorophenyl group introduces steric bulk and electron-withdrawing effects, potentially affecting the electronic distribution within the molecule. The presence of two chlorine atoms at the ortho positions of the phenyl ring creates a distinctive spatial arrangement that may influence the compound's binding capabilities in biological systems .

Physical Properties

The physical properties of 1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid are summarized in the following table:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₉Cl₂N₃O₂ | |

| Molecular Weight | 286.11 g/mol | |

| Exact Mass | 285.0071819 Da | |

| XLogP3-AA | 3.6 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 3 |

The XLogP3-AA value of 3.6 indicates that the compound has moderate lipophilicity, suggesting potential for crossing cell membranes while maintaining some degree of water solubility . This balanced lipophilicity profile is often desirable in drug development as it can positively influence absorption and distribution properties.

Chemical Properties

The chemical properties of 1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid are largely determined by its functional groups and structural elements. The carboxylic acid moiety at the C3 position confers acidic properties to the molecule, allowing it to participate in acid-base reactions and form salts with appropriate bases . This functional group also provides opportunities for derivatization through esterification and amide formation.

Research Methodologies and Findings

In Silico Studies and Computational Approaches

Modern research on triazole derivatives frequently employs in silico methods to expedite the design and evaluation of biologically active compounds. These computational approaches provide valuable insights into the potential properties and activities of compounds before experimental synthesis and testing .

Key computational methodologies that could be applied to study 1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid include:

-

Toxicity Prediction: Software such as T.E.S.T. (Toxicity Estimation Software Tool) can be used to assess potential toxic properties and safety profiles of compounds. Related triazole derivatives have been shown to belong to the 4th class of toxicity (low-toxic) according to such predictions .

-

Physicochemical Parameter Determination: Platforms like SwissADME can provide estimates of parameters affecting pharmacokinetics, including solubility, permeability, and metabolic stability .

-

Molecular Docking: This technique can predict the binding affinity and interaction modes of compounds with potential biological targets, offering insights into possible mechanisms of action .

Comparison with Other Triazole Derivatives

Structural Comparison

A comparative analysis of 1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid with related triazole derivatives reveals both similarities and distinctive features:

| Compound | Core Structure | N-Substituent | C5-Substituent | C3-Substituent | Molecular Weight |

|---|---|---|---|---|---|

| 1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid | 1,2,4-triazole | 2,6-dichlorophenyl | Ethyl | Carboxylic acid | 286.11 g/mol |

| 5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid | 1,2,4-triazole | 2-fluorophenyl | Ethyl | Carboxylic acid | 235.08 g/mol |

| 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid | 1,2,4-triazole | 3,5-dichlorophenyl | Methyl | Carboxylic acid | 272.09 g/mol |

| 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | 1,2,3-triazole | Phenyl | Ethyl | Carboxylic acid | - |

This comparison illustrates how variations in the position and nature of substituents can lead to compounds with potentially different physicochemical properties and biological activities, despite sharing similar core structures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume